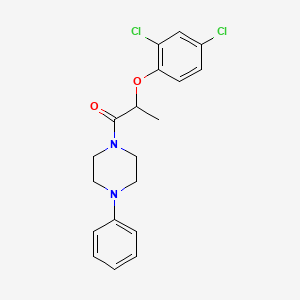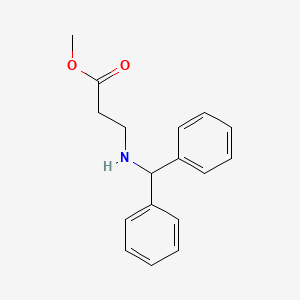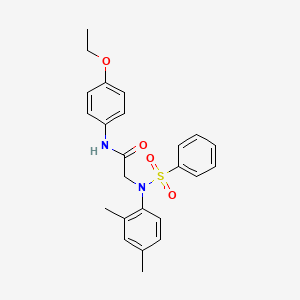
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid is a chemical compound characterized by its unique structure, which includes a chloro-substituted isoindoline dione moiety and a methylpentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid typically involves the following steps:
Formation of the Isoindoline Dione Core: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline dione core.
Attachment of the Methylpentanoic Acid Side Chain: This step involves the reaction of the chlorinated isoindoline dione with a suitable precursor to introduce the methylpentanoic acid side chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline dione derivatives.
Scientific Research Applications
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-5-nitrophenyl]methyl acetate
- 3-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid
Uniqueness
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid is unique due to its specific combination of a chloro-substituted isoindoline dione core and a methylpentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-7(2)5-11(14(19)20)16-12(17)9-4-3-8(15)6-10(9)13(16)18/h3-4,6-7,11H,5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMCGOMNFZMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5192598.png)
![4-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5192601.png)
![4-[3-(2-chloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5192608.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5192612.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5192622.png)
![N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5192629.png)

![5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5192637.png)
![(5E)-1-(4-fluorophenyl)-5-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5192638.png)



![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B5192667.png)
